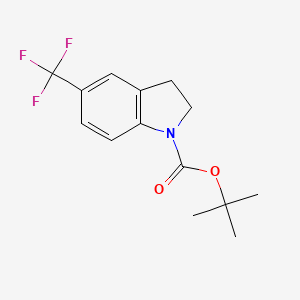

tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate

CAS No.:

Cat. No.: VC20156548

Molecular Formula: C14H16F3NO2

Molecular Weight: 287.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16F3NO2 |

|---|---|

| Molecular Weight | 287.28 g/mol |

| IUPAC Name | tert-butyl 5-(trifluoromethyl)-2,3-dihydroindole-1-carboxylate |

| Standard InChI | InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-5,8H,6-7H2,1-3H3 |

| Standard InChI Key | XNVLJWMWOYYUGU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate, which precisely describes its substituents and their positions on the indoline core . The molecular formula, C₁₄H₁₄F₃NO₂, corresponds to a molecular weight of 285.26 g/mol .

Structural Characterization

The indoline scaffold consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key structural elements include:

-

Trifluoromethyl group (-CF₃): Positioned at the 5th carbon of the indoline ring, this group enhances lipophilicity and metabolic stability .

-

Boc protecting group: The tert-butyloxycarbonyl moiety at the 1-position shields the nitrogen atom during synthetic transformations .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(F)(F)F | |

| InChI Key | NVSAIWNMMGKWDN-UHFFFAOYSA-N | |

| Topological Polar SA | 31.2 Ų | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate typically involves multi-step procedures:

Indoline Core Formation

The indoline backbone is often constructed via the Fischer indole synthesis, where phenylhydrazine reacts with cyclic ketones under acidic conditions . Alternative methods include reductive cyclization of nitroarenes or transition metal-catalyzed couplings .

Boc Protection

The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, as demonstrated in analogous indole protection strategies .

Industrial-Scale Production

While laboratory-scale syntheses prioritize yield and purity, industrial methods optimize cost and throughput. Continuous flow reactors and automated purification systems are employed to enhance efficiency .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s Boc group serves as a temporary protective moiety, allowing selective functionalization of the indoline nitrogen during multi-step syntheses . This is critical in constructing complex molecules such as kinase inhibitors or serotonin receptor modulators.

Impact of the Trifluoromethyl Group

The -CF₃ group confers several advantages:

-

Enhanced Lipophilicity: The XLogP3-AA value of 4.2 indicates improved membrane permeability.

-

Metabolic Stability: Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes.

-

Electron-Withdrawing Effects: Stabilizes adjacent charges, improving binding affinity to target proteins .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic -CF₃ and Boc groups. It is stable under inert storage conditions but may degrade upon prolonged exposure to moisture or strong acids/bases .

Table 2: Physicochemical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume